N-(cyanomethyl)-N-cyclopentyl-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Overview
Description
N-(cyanomethyl)-N-cyclopentyl-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalazinone moiety, a cyclopentyl group, and a cyanomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopentyl-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the phthalazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the cyanomethyl group: This step involves the reaction of the phthalazinone derivative with cyanomethylating agents such as cyanomethyl chloride in the presence of a base like sodium hydride.
Attachment of the cyclopentyl group: This can be done through a nucleophilic substitution reaction where the phthalazinone derivative reacts with cyclopentyl halides in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopentyl-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the phthalazinone moiety.
Reduction: Reduced forms of the cyanomethyl and phthalazinone groups.
Substitution: Substituted derivatives with various functional groups replacing the cyanomethyl group.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopentyl-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-cyclopentyl-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: can be compared with other phthalazinone derivatives and compounds containing cyanomethyl and cyclopentyl groups.
Uniqueness
Structural uniqueness: The combination of the phthalazinone moiety with cyanomethyl and cyclopentyl groups makes this compound unique.
Biological activity: Its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.
List of Similar Compounds
- This compound
- N-(cyanomethyl)-N-cyclopentyl-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- N-(cyanomethyl)-N-cyclopentyl-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-1-yl)acetamide
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-21-18(24)15-9-5-4-8-14(15)16(20-21)12-17(23)22(11-10-19)13-6-2-3-7-13/h4-5,8-9,13H,2-3,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQJKIGEKIBNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N(CC#N)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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